molecular formula C13H19NOS2 B2473177 (3-(Tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 1798025-37-2

(3-(Tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2473177
CAS RN: 1798025-37-2
M. Wt: 269.42
InChI Key: PMDXVNNNQKQCQJ-UHFFFAOYSA-N
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Description

The compound “(3-(Tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is a complex organic molecule that contains a pyrrolidine ring and a thiophene ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and thiophene is a five-membered ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and thiophene rings are likely to be planar, with the other groups attached to these rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrrolidine ring might undergo reactions at the nitrogen atom, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the thiophen-3-yl)methanone part of the molecule might increase its solubility in polar solvents.

Scientific Research Applications

Analytical Characterization and Detection

Several studies have been conducted to identify and analyze novel psychoactive substances (NPS) and their effects. For example, research on the analytical characterization of seven NPS in a complex toxicological case used 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS®. This multi-technique approach allowed for the identification of various compounds, demonstrating the critical role of advanced analytical methods in resolving toxicological investigations (Ameline et al., 2019). Similarly, another study on a fatal case of combined α-pyrrolidinovalerophenone and pentedrone poisoning highlighted the importance of gas chromatography-mass spectrometry analysis in confirming the presence of specific designer drugs and understanding their distribution in postmortem human samples (Sykutera et al., 2015).

Metabolism and Toxicokinetics

The metabolism and disposition of various compounds in humans have been extensively studied to better understand their pharmacokinetics and potential toxicological impacts. For instance, research on the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, revealed extensive metabolic pathways in humans, with excretion of drug-related radioactivity in both bile and urine (Christopher et al., 2010). Another study focused on the metabolic fate of chlorpyrifos in an acutely intoxicated patient, identifying novel aspects of its metabolism and toxicokinetics through LC-ESI-MS/MS analysis of urine samples (Bicker et al., 2005).

Human Biomonitoring

Human biomonitoring studies have also played a crucial role in assessing exposure to various chemicals. For example, an investigation of environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children utilized liquid chromatography/tandem mass spectrometry to measure metabolites in urine samples, providing insights into the extent of exposure among children (Babina et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in drug discovery or materials science . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

properties

IUPAC Name

(3-tert-butylsulfanylpyrrolidin-1-yl)-thiophen-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS2/c1-13(2,3)17-11-4-6-14(8-11)12(15)10-5-7-16-9-10/h5,7,9,11H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDXVNNNQKQCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCN(C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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